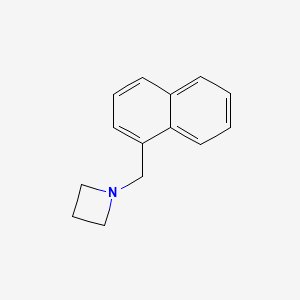

1-(Naphthalen-1-ylmethyl)azetidine

Description

1-(Naphthalen-1-ylmethyl)azetidine is an azetidine derivative featuring a four-membered nitrogen-containing heterocycle (azetidine) substituted with a naphthalen-1-ylmethyl group. This compound combines the unique reactivity of the strained azetidine ring with the aromatic properties of naphthalene, making it valuable in organic synthesis and pharmaceutical research. For example, Friedel-Crafts acylation or alkylation with naphthalen-1-ylmethyl halides may be employed, as seen in related compounds like 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine .

Its stability, compared to smaller heterocycles like aziridines, is enhanced due to reduced ring strain, enabling easier handling in synthetic workflows .

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

1-(naphthalen-1-ylmethyl)azetidine |

InChI |

InChI=1S/C14H15N/c1-2-8-14-12(5-1)6-3-7-13(14)11-15-9-4-10-15/h1-3,5-8H,4,9-11H2 |

InChI Key |

VBCFSTUMCJYNPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)azetidine typically involves the following steps:

-

Formation of the Azetidine Ring: : Azetidines can be synthesized via several methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

-

Attachment of the Naphthalene Moiety: : The naphthalene group can be introduced through a nucleophilic substitution reaction where a naphthalen-1-ylmethyl halide reacts with the azetidine ring under basic conditions .

Industrial Production Methods

Industrial production methods for azetidines often involve scalable processes such as microwave-assisted cyclocondensation reactions, which provide high yields and efficiency . These methods are advantageous for large-scale synthesis due to their simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)azetidine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, where nucleophiles replace the naphthalen-1-yl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Naphthalen-1-ylmethyl halides, bases like sodium hydroxide.

Major Products

Oxidation: Naphthalen-1-ylmethyl azetidine oxides.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)azetidine involves its interaction with molecular targets through its azetidine ring and naphthalene moiety. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The naphthalene group can engage in π-π interactions, enhancing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Halogenated benzyl groups (e.g., chloro, fluoro) enhance electrophilicity and binding to biological targets via halogen bonding . In contrast, the naphthalenyl group in this compound favors π-π stacking interactions, which are critical in drug-receptor binding.

- Ring System Comparisons : Azetidine derivatives exhibit greater stability than aziridines (three-membered rings) due to lower ring strain, enabling broader synthetic utility . Piperidine analogs (six-membered rings), such as 1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine, offer conformational flexibility but lack the reactivity of strained azetidines .

Physicochemical Properties

Comparative stability and solubility studies from analogous compounds reveal:

- Stability : Azetidine derivatives are more stable under acidic conditions than aziridines but may undergo ring-opening reactions under strong nucleophilic conditions .

- Solubility : The naphthalenyl group reduces aqueous solubility but enhances lipid membrane permeability, a trait shared with 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine .

- LogP : Estimated LogP values for naphthalene-containing azetidines range from 2.5–4.0, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.